molecular formula C13H17BrO2 B1423889 Methyl 2-bromomethyl-5-tert-butyl-benzoate CAS No. 1220040-01-6

Methyl 2-bromomethyl-5-tert-butyl-benzoate

Cat. No.: B1423889
CAS No.: 1220040-01-6
M. Wt: 285.18 g/mol
InChI Key: AVPWOKNWGBYYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromomethyl-5-tert-butyl-benzoate is an organic compound with the molecular formula C13H17BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromomethyl group, and the fifth position is substituted with a tert-butyl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromomethyl-5-tert-butyl-benzoate typically involves the bromination of methyl 5-tert-butylbenzoate. The process can be summarized as follows:

    Starting Material: Methyl 5-tert-butylbenzoate.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the hydrogen atom at the second position with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromomethyl-5-tert-butyl-benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The compound can be reduced to the corresponding methyl 2-methyl-5-tert-butylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is methyl 2-methyl-5-tert-butylbenzoate.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromomethyl-5-tert-butyl-benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly those targeting specific biological pathways.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-bromomethyl-5-tert-butyl-benzoate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    Methyl 2-bromomethylbenzoate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    Methyl 5-tert-butylbenzoate: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

    Methyl 2-chloromethyl-5-tert-butyl-benzoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity.

Uniqueness: Methyl 2-bromomethyl-5-tert-butyl-benzoate is unique due to the presence of both the bromomethyl and tert-butyl groups. This combination provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPWOKNWGBYYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219813
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-01-6
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-bromomethyl-5-tert-butyl-benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromomethyl-5-tert-butyl-benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromomethyl-5-tert-butyl-benzoate
Reactant of Route 4
Methyl 2-bromomethyl-5-tert-butyl-benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromomethyl-5-tert-butyl-benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromomethyl-5-tert-butyl-benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.